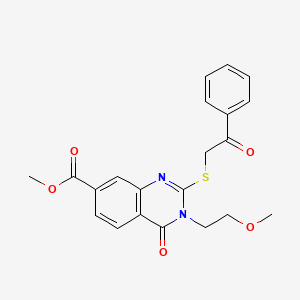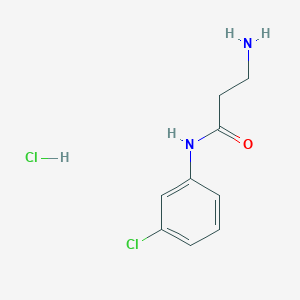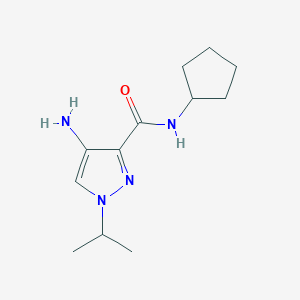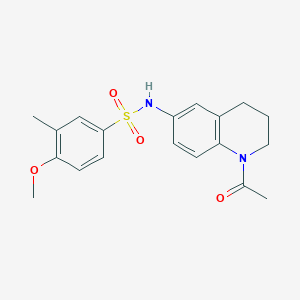
Methyl 3-(2-methoxyethyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its molecular formula, structure, and the functional groups present in the molecule. It may also include its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure and are confirmed through experimental testing .科学的研究の応用
Synthesis Methodologies
Research into similar quinazoline derivatives has focused on developing novel synthetic methods. For example, studies have described the cyclization of amino-acid derivatives to create various heterocycles, indicating the versatility of related compounds in synthesizing bioactive molecules (Proctor, Ross, & Tapia, 1972). Another study demonstrated the use of 1,3-dipolar cycloaddition reactions to synthesize tricyclic heterocycles, highlighting the antileukemic activity of these compounds (Anderson, Heider, Raju, & Yucht, 1988).
Medicinal Chemistry Applications
Quinazoline derivatives have been explored for their potential in medicinal chemistry. For instance, the synthesis and antibacterial activities of quinolones with heterocyclic substituents at the 7-position have been investigated, showing significant activity against various bacterial strains (Cooper, Klock, Chu, & Fernandes, 1990). Additionally, novel quinazolinone derivatives were synthesized, demonstrating antimicrobial activity and indicating the therapeutic potential of such compounds (Habib, Hassan, & El‐Mekabaty, 2013).
Structural and Synthetic Studies
Structural elucidation and synthetic applications have also been a focus. A study on the rapid microwave-assisted cleavage of methyl phenyl ethers presents a new method for synthesizing desmethyl precursors and removing protecting groups, relevant for the manipulation of quinazoline derivatives (Fredriksson & Stone-Elander, 2002). Another research effort described a novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing synthetic versatility and potential application in drug synthesis (Kovalenko et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(2-methoxyethyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-11-10-23-19(25)16-9-8-15(20(26)28-2)12-17(16)22-21(23)29-13-18(24)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKXPFLDIKZZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine](/img/structure/B2965975.png)


![3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B2965979.png)
![Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2965981.png)

![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)

